molecular formula C15H19N3OS2 B5758166 N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5758166
M. Wt: 321.5 g/mol
InChI Key: JCNUGVNRSFSAQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thieno[2,3-d]pyrimidines can be synthesized through various methods. One common approach involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to the formation of several thieno[2,3-d]pyrimidine derivatives (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009). This method highlights the efficiency of microwave-assisted synthesis in generating these compounds.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been determined through various analytical techniques. Crystal structure analysis of related compounds provides insight into their conformation and intramolecular interactions, which are crucial for understanding their chemical reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo a variety of chemical reactions, reflecting their versatile chemical properties. They can participate in cyclization reactions, forming complex heterocyclic structures. The reactivity of these compounds is influenced by their functional groups and the electronic nature of the thieno[2,3-d]pyrimidine core (Chigorina, Bespalov, & Dotsenko, 2019).

Mechanism of Action

The mechanism of action of pyridopyrimidine derivatives can vary depending on their specific structure and the target they interact with. They have been studied for their potential therapeutic effects in various diseases .

Future Directions

The future directions in the research and development of pyridopyrimidine derivatives like “N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide” could involve exploring their potential therapeutic applications, optimizing their synthesis methods, and studying their mechanism of action in more detail .

properties

IUPAC Name

N-cyclopentyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-9-10(2)21-15-13(9)14(16-8-17-15)20-7-12(19)18-11-5-3-4-6-11/h8,11H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNUGVNRSFSAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329998
Record name N-cyclopentyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

483984-20-9
Record name N-cyclopentyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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